3-Methyl-3-(pyridin-2-yldisulfaneyl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(pyridin-2-yldisulfaneyl)butanoic acid typically involves the reaction of 3-methylbutanoic acid with pyridine-2-thiol in the presence of an oxidizing agent. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(pyridin-2-yldisulfaneyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-3-(pyridin-2-yldisulfaneyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(pyridin-2-yldisulfaneyl)butanoic acid involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical pathways. The compound may also interact with molecular targets such as enzymes and proteins that contain thiol groups, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Lacks the disulfide and pyridine functionalities.
Pyridine-2-thiol: Contains the thiol group but lacks the butanoic acid moiety.
Uniqueness
3-Methyl-3-(pyridin-2-yldisulfaneyl)butanoic acid is unique due to its combination of a disulfide bond and a pyridine ring, which allows it to participate in a wide range of chemical and biological reactions. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO2S2 |
---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
3-methyl-3-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C10H13NO2S2/c1-10(2,7-9(12)13)15-14-8-5-3-4-6-11-8/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
DEPJVVLBRNDYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)SSC1=CC=CC=N1 |
Origin of Product |
United States |
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